molecular formula C48H63N9O16S4 B12373701 Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2

Cat. No.: B12373701
M. Wt: 1150.3 g/mol
InChI Key: YENMFBYMULJGLU-BOFCPEKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 is a synthetic peptide known as Acetyl-Cholecystokinin Octapeptide (2-8) (sulfated). This compound is a fragment of the cholecystokinin (CCK) peptide hormone, which plays a crucial role in the digestive system by stimulating the digestion of fat and protein. The sulfation of tyrosine and threonine residues enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The sulfated tyrosine and threonine residues can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with substituted residues.

Scientific Research Applications

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the digestive system and its interaction with CCK receptors.

    Medicine: Explored for its potential therapeutic applications in digestive disorders and appetite regulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 involves binding to cholecystokinin receptors (CCK1 and CCK2) in the digestive system. This binding stimulates the release of digestive enzymes and bile, aiding in the digestion of fats and proteins. The sulfation of tyrosine and threonine residues enhances its affinity for the receptors, increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cholecystokinin Octapeptide (CCK-8): A naturally occurring peptide with similar biological activity.

    Gastrin: Another peptide hormone involved in digestive processes.

    Bombesin: A peptide that stimulates the release of gastrin and other digestive enzymes.

Uniqueness

Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2 is unique due to its specific sequence and sulfation pattern, which enhances its biological activity and receptor affinity compared to other similar peptides.

Properties

Molecular Formula

C48H63N9O16S4

Molecular Weight

1150.3 g/mol

IUPAC Name

[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-sulfooxybutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C48H63N9O16S4/c1-28(72-76(66,67)68)42(48(65)57(3)40(43(49)60)24-30-11-7-6-8-12-30)56-45(62)37(20-22-75-5)55-47(64)39(25-32-26-50-35-14-10-9-13-34(32)35)53-41(59)27-51-44(61)36(19-21-74-4)54-46(63)38(52-29(2)58)23-31-15-17-33(18-16-31)73-77(69,70)71/h6-18,26,28,36-40,42,50H,19-25,27H2,1-5H3,(H2,49,60)(H,51,61)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,56,62)(H,66,67,68)(H,69,70,71)/t28-,36+,37+,38+,39+,40+,42+/m1/s1

InChI Key

YENMFBYMULJGLU-BOFCPEKLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C)OS(=O)(=O)O

Canonical SMILES

CC(C(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C)OS(=O)(=O)O

Origin of Product

United States

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